molecular formula C13H21NO B1419065 2-[3-(3-Methylbutoxy)phenyl]ethanamine CAS No. 1178489-28-5

2-[3-(3-Methylbutoxy)phenyl]ethanamine

Cat. No.: B1419065
CAS No.: 1178489-28-5
M. Wt: 207.31 g/mol
InChI Key: IWWADEVDRVEONN-UHFFFAOYSA-N
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Description

2-[3-(3-Methylbutoxy)phenyl]ethanamine is an organic compound with the molecular formula C13H21NO It is a derivative of phenylethanamine, where the phenyl ring is substituted with a 3-methylbutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methylbutoxy)phenyl]ethanamine typically involves the reaction of 3-(3-methylbutoxy)benzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methylbutoxy)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: The primary amine.

    Substitution: Various substituted phenylethanamine derivatives.

Scientific Research Applications

2-[3-(3-Methylbutoxy)phenyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methylbutoxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanamine: A simpler analog without the 3-methylbutoxy substitution.

    3-(3-Methylbutoxy)benzaldehyde: The precursor used in the synthesis of 2-[3-(3-Methylbutoxy)phenyl]ethanamine.

    3-(3-Methylbutoxy)phenylacetic acid: Another derivative with a carboxylic acid group instead of an amine.

Uniqueness

This compound is unique due to the presence of the 3-methylbutoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(3-methylbutoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11(2)7-9-15-13-5-3-4-12(10-13)6-8-14/h3-5,10-11H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWADEVDRVEONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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